N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide is a complex organic compound that features both piperidine and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and indazole intermediates. One common method involves the reaction of 3-hydroxy-4-methylpiperidine with a suitable acylating agent to form the corresponding amide. This intermediate is then coupled with an indazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Scientific Research Applications
N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with the indazole moiety.
Piperidine Derivatives: Compounds like 3-hydroxy-1-methylpiperidine and N-methyl-3-piperidinol are structurally related to the piperidine component
Uniqueness
N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide is unique due to its combination of piperidine and indazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-7-9-21(10-14(11)22)15(23)6-8-18-17(24)16-12-4-2-3-5-13(12)19-20-16/h2-5,11,14,22H,6-10H2,1H3,(H,18,24)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEIPDVBTWMTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)C(=O)CCNC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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